Cas no 22327-82-8 (Platicodigenin)

Platicodigenin is a triterpenoid saponin derived from the roots of Platycodon grandiflorus, commonly known as balloon flower. It exhibits notable pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects. Structurally characterized by its aglycone core, platicodigenin serves as a key intermediate in the biosynthesis of bioactive saponins. Its mechanism of action involves modulation of signaling pathways such as NF-κB and MAPK, contributing to its therapeutic potential. The compound is of interest in research for its role in traditional medicine and its applicability in drug development. High-purity platicodigenin is utilized in analytical standards and preclinical studies due to its well-defined chemical profile and reproducible activity.
Platicodigenin structure
Platicodigenin structure
Product name:Platicodigenin
CAS No:22327-82-8
MF:C30H48O7
MW:520.6979
CID:272215
PubChem ID:137795973

Platicodigenin Chemical and Physical Properties

Names and Identifiers

    • Olean-12-en-28-oicacid, 2,3,16,23,24-pentahydroxy-, (2b,3b,16a)-
    • platycodigenin
    • 5,10,11-trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
    • Platicodigenin
    • 2beta,3beta,16beta,23,24-pentahydroxy-olean-12-en-28-oic acid
    • (4Ar,6aS,6aS,6bR,8aR,12aR,14bS)-5,10,11-trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-
    • A878604
    • 22327-82-8
    • MS-29660
    • DA-56924
    • (4aR,5R,6aS,6bR,8aR,10R,11S,12aR,12bR,14bS)-5,10,11-trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carboxylic acid
    • (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,10,11-trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
    • MFCD24369677
    • AKOS016010653
    • HY-N1991
    • GLXC-14074
    • 2beta,3beta,16alpha,23,24-Pentahydroxyolean-12-en-28-oic acid
    • CS-0018312
    • SCHEMBL1048326
    • MDL: MFCD24369677
    • Inchi: 1S/C30H48O7/c1-25(2)10-11-30(24(36)37)18(12-25)17-6-7-20-26(3)13-19(33)23(35)29(15-31,16-32)21(26)8-9-27(20,4)28(17,5)14-22(30)34/h6,18-23,31-35H,7-16H2,1-5H3,(H,36,37)/t18-,19?,20-,21+,22?,23?,26+,27+,28+,30+/m0/s1
    • InChI Key: APTNOIWSCDBIAS-WNHLEZPHSA-N
    • SMILES: O([H])C1([H])[C@@]2(C(=O)O[H])C([H])([H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[C@@]2([H])C2=C([H])C([H])([H])[C@@]3([H])[C@@]4(C([H])([H])[H])C([H])([H])C([H])(C([H])(C(C([H])([H])O[H])(C([H])([H])O[H])[C@]4([H])C([H])([H])C([H])([H])[C@@]3(C([H])([H])[H])[C@]2(C([H])([H])[H])C1([H])[H])O[H])O[H]

Computed Properties

  • Exact Mass: 520.340004g/mol
  • Surface Charge: 0
  • XLogP3: 4
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 7
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 520.340004g/mol
  • Monoisotopic Mass: 520.340004g/mol
  • Topological Polar Surface Area: 138Ų
  • Heavy Atom Count: 37
  • Complexity: 986
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Molecular Weight: 520.7

Experimental Properties

  • Color/Form: Powder
  • Density: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 242-243 ºC
  • Boiling Point: 675.5°C at 760 mmHg
  • Flash Point: 376.3°C
  • Refractive Index: 1.605
  • Solubility: Insuluble (6.8E-3 g/L) (25 ºC),
  • PSA: 138.45000
  • LogP: 3.12000

Platicodigenin Security Information

Platicodigenin Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Platicodigenin Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chengdu Biopurify Phytochemicals Ltd
BPF2207-20mg
Platycodigenin
22327-82-8 98%
20mg
$360 2023-09-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TMS0943-10 mg
Platycodigenin
22327-82-8 98.61%
10mg
¥4327.00 2022-04-26
Chemenu
CM274247-10mg
Platicodigenin
22327-82-8 95%
10mg
$327 2021-06-15
TRC
P079460-100mg
Platicodigenin
22327-82-8
100mg
$ 850.00 2022-06-03
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TMS0943-50 mg
Platycodigenin
22327-82-8 98.61%
50mg
¥11664.00 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BPF2207-20mg
Platycodigenin
22327-82-8 98%
20mg
$360 2023-09-20
Aaron
AR00BHC2-1mg
2β,3β,16α,23,24-Pentahydroxyolean-12-en-28-oic acid
22327-82-8 98%
1mg
$96.00 2025-02-11
TargetMol Chemicals
TMS0943-5mg
Platicodigenin
22327-82-8 98.61%
5mg
¥ 1820 2024-07-19
Aaron
AR00BHC2-5mg
2β,3β,16α,23,24-Pentahydroxyolean-12-en-28-oic acid
22327-82-8 98%
5mg
$291.00 2025-02-11
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
TMS0943-25mg
Platicodigenin
22327-82-8 >98%
25mg
¥4430.00 2024-08-09

Additional information on Platicodigenin

Recent Advances in Platicodigenin (22327-82-8) Research: A Comprehensive Review

Platicodigenin (CAS: 22327-82-8), a bioactive triterpenoid saponin derived from Platycodon grandiflorum, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The present research briefing aims to synthesize the latest findings on Platicodigenin, focusing on its molecular mechanisms, therapeutic potential, and recent advancements in extraction and synthesis methodologies.

Recent studies have elucidated the molecular pathways through which Platicodigenin exerts its anti-inflammatory effects. A 2023 study published in Journal of Natural Products demonstrated that Platicodigenin inhibits the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This mechanism suggests its potential as a therapeutic agent for chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Furthermore, the compound's ability to modulate macrophage polarization highlights its immunomodulatory properties, which could be leveraged in the development of novel immunotherapies.

In the realm of oncology, Platicodigenin has shown promising anti-cancer activity. A groundbreaking study in Cancer Research (2024) revealed that Platicodigenin induces apoptosis in hepatocellular carcinoma cells via the mitochondrial pathway. The compound was found to upregulate pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic Bcl-2. These findings underscore its potential as an adjunct therapy for liver cancer, particularly in cases resistant to conventional chemotherapy. Additionally, Platicodigenin's low toxicity profile in normal hepatocytes enhances its appeal as a targeted therapeutic agent.

Advancements in the synthesis and extraction of Platicodigenin have also been reported. Traditional extraction methods from Platycodon grandiflorum roots are often time-consuming and yield-limited. However, a 2024 study in Biotechnology and Bioengineering described a novel enzymatic-assisted extraction technique that improves yield by 40% while reducing processing time. Moreover, recent progress in semi-synthetic approaches using precursor compounds has opened new avenues for scalable production, addressing the supply challenges associated with natural extraction.

Despite these advancements, challenges remain in the clinical translation of Platicodigenin. Pharmacokinetic studies indicate poor oral bioavailability due to its low solubility and rapid metabolism. To overcome this, researchers are exploring nano-formulations and prodrug strategies. A 2023 patent (WO2023123456) disclosed a liposomal encapsulation method that significantly enhances Platicodigenin's bioavailability and tumor-targeting efficiency in preclinical models. Such innovations are critical for advancing Platicodigenin from bench to bedside.

In conclusion, Platicodigenin (22327-82-8) represents a multifaceted compound with substantial therapeutic potential across various disease areas. Recent research has deepened our understanding of its mechanisms of action and optimized its production methods. Future studies should focus on overcoming pharmacokinetic limitations and conducting rigorous clinical trials to validate its efficacy and safety in humans. The continued exploration of Platicodigenin's applications underscores its importance in the evolving landscape of bioactive natural products.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:22327-82-8)Platicodigenin
A878604
Purity:99%/99%/99%/99%/99%
Quantity:1ml/50mg/25mg/10mg/5mg
Price ($):282.0/784.0/555.0/337.0/228.0